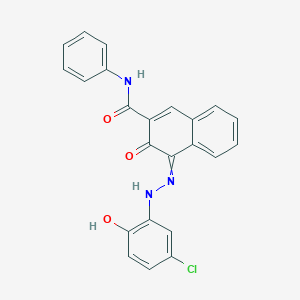
Bis(trichlorosilylethyl)benzene,tech-95
Übersicht
Beschreibung
Bis(trichlorosilylethyl)benzene,tech-95 is an organosilicon compound with the molecular formula C10H12Cl6Si2. It is a clear to pale yellow liquid with a molecular weight of 401.09 g/mol
Vorbereitungsmethoden
The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and hydrochloric acid.
Substitution Reactions: Can undergo substitution reactions with various nucleophiles, resulting in the replacement of chlorine atoms with other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical intermediate in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Vergleich Mit ähnlichen Verbindungen
Bis(trichlorosilylethyl)benzene,tech-95 can be compared with other organosilicon compounds such as:
Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of trichlorosilylethyl groups.
Bis(trichlorosilylpropyl)benzene: Similar structure but with trichlorosilylpropyl groups instead of trichlorosilylethyl groups.
Bis(trichlorosilylmethyl)benzene: Similar structure but with trichlorosilylmethyl groups instead of trichlorosilylethyl groups.
The uniqueness of this compound lies in its specific trichlorosilylethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBJEJYRKRXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)

![N-[(4-chlorophenyl)methyl]nonanamide](/img/structure/B8908.png)











